molecular formula C15H8F2O4S B3010962 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one CAS No. 902506-96-1

3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Cat. No.: B3010962
CAS No.: 902506-96-1
M. Wt: 322.28
InChI Key: XQSDGNJDYNSHEH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a high-purity chemical compound intended for research and development applications. As a derivative of the 2H-chromen-2-one (coumarin) scaffold functionalized with a benzenesulfonyl group and fluorine atoms, this molecule is of significant interest in medicinal chemistry and drug discovery research . The benzenesulfonyl moiety is a key functional group in organic synthesis, often utilized to create sulfonamides and sulfonate esters, which are privileged structures in the development of pharmacologically active agents . The specific placement of fluorine atoms at the 6 and 8 positions is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is manufactured from high-quality raw materials and undergoes rigorous quality control to ensure batch-to-batch consistency, which is critical for reliable and reproducible experimental results . It is supplied as a solid and recommended for storage at room temperature. 3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is provided FOR RESEARCH USE ONLY (RUO). It is strictly not for diagnostic or therapeutic use, nor for any form of personal application.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,8-difluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSDGNJDYNSHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzenesulfonyl group distinguishes it from other sulfonyl derivatives. For example:

  • 2-(Benzylsulfanyl)-8-[(3-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one (): This purinone derivative contains a sulfanyl (-S-) group instead of a sulfonyl (-SO₂-) moiety.
  • 6,8-Dibromo-2-sulfanylidene-1,3-benzoxazin-4-one (): A benzoxazinone with bromine substituents. Fluorine’s smaller size and higher electronegativity in the target compound may reduce steric hindrance and alter electronic distribution compared to bulkier bromine atoms .

Physical and Spectral Properties

A comparative analysis of key properties is summarized below:

Property 3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one (Inferred) 2-(Benzylsulfanyl)-8-[(3-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one 6,8-Dibromo-2-sulfanylidene-1,3-benzoxazin-4-one
Molecular Weight ~350 g/mol (estimated) 396.85 g/mol 359.98 g/mol
Melting Point Moderate (likely 150–250°C) >300°C Not reported
IR Stretches ~1700 cm⁻¹ (C=O lactone), ~1350–1150 cm⁻¹ (SO₂) 1685 cm⁻¹ (C=O), 1621 cm⁻¹ (C=N) Not reported
¹H-NMR Shifts Aromatic protons deshielded by fluorine (δ ~7.0–8.5 ppm) δ 4.90 (CH₂), δ 7.30–7.85 (Ar-H) Not reported

Key Observations :

  • The high melting point of the purinone derivative () suggests strong intermolecular interactions (e.g., hydrogen bonding), whereas fluorine’s reduced steric bulk in the target compound may lower its melting point relative to brominated analogs .
  • Fluorine’s electron-withdrawing effect would deshield adjacent protons in NMR, contrasting with bromine’s polarizability in the benzoxazinone .

Biological Activity

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a chromenone core with difluoromethyl and benzenesulfonyl substituents. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

Property Details
Molecular Formula C15H10F2O3S
Molecular Weight 308.30 g/mol
Solubility Soluble in organic solvents
Appearance Yellow crystalline solid

The biological activity of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is attributed to its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of various biological pathways. The difluoromethyl group enhances binding affinity and specificity, potentially increasing the compound's efficacy against target cells.

Antimicrobial Activity

Research indicates that 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicate that the compound has a stronger effect on Staphylococcus aureus, suggesting potential for use in treating infections caused by this pathogen.

Anticancer Activity

The anticancer potential of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has been investigated in various cancer cell lines. Studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

In a study involving human breast cancer (MCF-7) cells, treatment with the compound resulted in:

  • IC50 Value: 15 μM
  • Mechanism: Induction of apoptosis via mitochondrial pathway

This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one have also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of Cytokine Production

A recent study assessed the compound's ability to reduce inflammation in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500500
IL-61200300

These results indicate a significant reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are recommended for the preparation of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromen-2-one core. For benzenesulfonyl group introduction, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed, depending on precursor availability. Fluorination at the 6- and 8-positions can be achieved via electrophilic fluorination using Selectfluor® or deoxyfluorination reagents. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (50–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) may be required to prevent side reactions during sulfonylation .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Key Challenges
FluorinationSelectfluor®, DMF, 80°C65Regioselectivity control
SulfonylationBenzenesulfonyl chloride, K₂CO₃, THF72Hydrolysis of sulfonyl chloride

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • NMR : ¹⁹F NMR is essential for confirming fluorination at the 6- and 8-positions (δ ≈ -110 to -120 ppm for aromatic C-F). ¹H NMR should show characteristic coupling patterns for the chromen-2-one protons (e.g., doublets for H-4 and H-5).
  • IR : Stretch bands for sulfonyl groups (S=O at ~1350–1300 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹).
  • HRMS : Accurate mass analysis to confirm molecular formula (C₁₅H₇F₂O₃S).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation (see Advanced Question 4) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screening should include:
  • Enzyme inhibition assays : Test against serine proteases (e.g., trypsin) due to structural similarity to benzenesulfonyl fluoride inhibitors like AEBSF .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
  • ROS modulation : Fluorometric assays (e.g., DCFH-DA) to evaluate antioxidant/pro-oxidant effects .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine atoms?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (λ ≈ 0.7–1.0 Å) to resolve fluorine positions.
  • Refinement in SHELXL :
  • Assign anisotropic displacement parameters (ADPs) for F atoms to account for high thermal motion.
  • Apply restraints (e.g., DFIX, FLAT) to stabilize sulfonyl and chromenone geometries.
  • Validate using checkCIF to flag outliers (e.g., bond length/sigma > 4) .
  • Challenges : Fluorine’s low electron density complicates Fourier map interpretation. Use SHELXE for phase improvement in case of weak diffraction .

Q. How can contradictions between computational (DFT) predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Reevaluate Computational Models : Include solvent effects (e.g., PCM for THF/water) and dispersion corrections (e.g., D3-BJ) in DFT calculations.
  • Kinetic Studies : Perform Eyring analysis (variable-temperature NMR) to compare activation energies with DFT-derived transition states.
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways (e.g., sulfonate ester vs. direct sulfonylation) .

Q. What mechanistic strategies are effective in elucidating the role of the benzenesulfonyl group in pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl groups (e.g., alkylsulfonyl, pyridylsulfonyl) and compare bioactivity.
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), focusing on sulfonyl-oxygen hydrogen bonds.
  • Photoaffinity Labeling : Incorporate azide or diazirine tags on the sulfonyl group to identify binding partners via click chemistry .

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